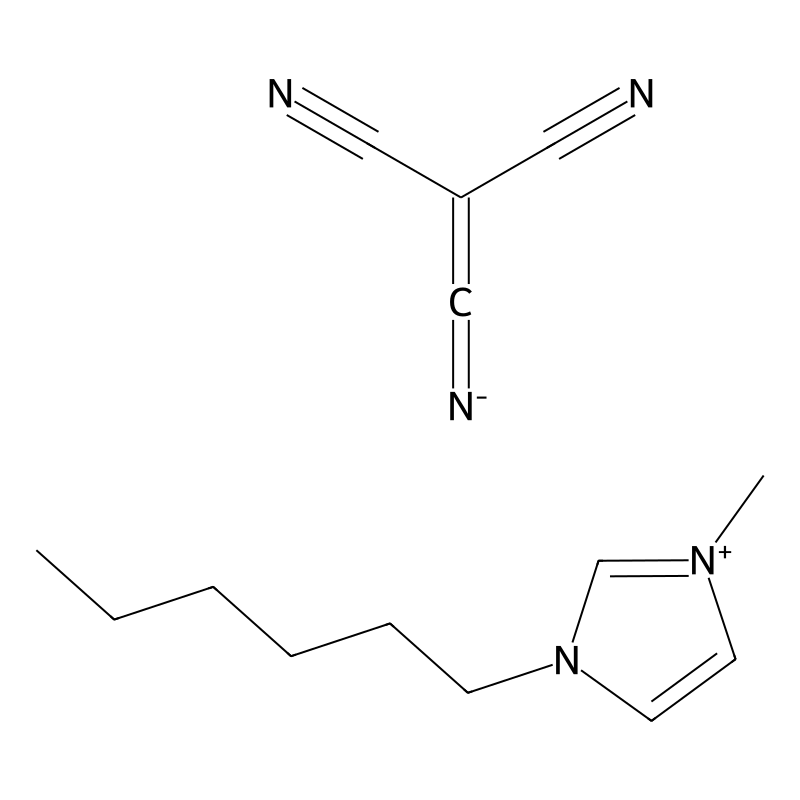1-Hexyl-3-methylimidazolium tricyanomethanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrochemical Applications:
Hexyl-MMT's low viscosity and high ionic conductivity make it a promising candidate for electrolytes in dye-sensitized solar cells (). Research suggests it can improve cell efficiency and stability compared to traditional electrolytes.
Organic Synthesis and Catalysis:
The combination of a bulky cation (hexyl) and a weakly coordinating anion (tricyanomethanide) in hexyl-MMT allows it to act as a solvent or catalyst for various organic reactions. Studies have shown its effectiveness in facilitating reactions like Heck coupling and Diels-Alder cycloadditions ().
Separation Science:
The ability of ionic liquids to tailor their properties makes them attractive for separation processes. Hexyl-MMT can be used as an extraction solvent for separating specific molecules from mixtures. Its tunable polarity allows for selective extraction based on the target molecule's properties ().
Material Science:
Hexyl-MMT can be incorporated into the design of functional materials. Research explores its use in the development of ionic liquid lubricants due to its low volatility and lubricating properties (). Additionally, it can be used in the preparation of ionic liquid crystals with unique optical and electrical properties.
1-Hexyl-3-methylimidazolium tricyanomethanide is an ionic liquid characterized by its unique chemical structure, which consists of a hexyl group attached to the nitrogen atom of the imidazolium ring and a tricyanomethanide anion. Its molecular formula is C₁₄H₁₉N₅, and it has a molecular weight of approximately 257.33 g/mol. This compound is notable for its low viscosity, thermal stability, and ability to dissolve various gases, making it a subject of interest in both industrial and research applications.
- Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of various degradation products depending on the conditions.
- Hydroxylation: Hydroxylation processes can modify the compound, impacting its properties and reactivity.
- Decomposition: Under certain conditions, such as high temperatures or exposure to strong oxidizing agents, this ionic liquid may decompose, releasing toxic byproducts .
The synthesis of 1-hexyl-3-methylimidazolium tricyanomethanide typically involves the following steps:
- Preparation of Imidazolium Chloride: An appropriate imidazolium chloride precursor is dissolved in dry dichloromethane.
- Reaction with Sodium Tricyanomethanide: Sodium tricyanomethanide is added to the solution, and the mixture is stirred for approximately 48 hours at room temperature.
- Filtration and Purification: The reaction mixture is filtered to remove insoluble materials, followed by evaporation under reduced pressure to yield the ionic liquid.
- Drying: The final product is dried under high vacuum conditions to achieve a purity level exceeding 98 mol% .
1-Hexyl-3-methylimidazolium tricyanomethanide has diverse applications, including:
- Gas Solubility Studies: It has been used to study the solubility of gases such as methane and carbon dioxide under high-pressure conditions .
- Corrosion Inhibitors: The compound has shown potential as a corrosion inhibitor for metals in various environments due to its unique chemical properties .
- Separation Processes: It can be employed in separation technologies due to its ability to selectively dissolve certain gases over others.
Interaction studies involving 1-hexyl-3-methylimidazolium tricyanomethanide have focused on its solvation properties and interactions with various gases. For instance, experiments have demonstrated its effectiveness in dissolving methane under high-pressure conditions, highlighting its potential utility in natural gas processing and carbon capture technologies . Additionally, studies on its interactions with metals have provided insights into its corrosion behavior and protective capabilities .
Several compounds share structural similarities with 1-hexyl-3-methylimidazolium tricyanomethanide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-butylimidazolium tricyanomethanide | C₁₃H₁₈N₄ | Shorter alkyl chain; different solubility properties |
| 1-Methyl-3-octylimidazolium tricyanomethanide | C₁₅H₂₂N₄ | Longer alkyl chain; potentially higher viscosity |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C₉H₁₄F₆N₂O₂S₂ | Different anion; commonly used in extraction processes |
Uniqueness of 1-Hexyl-3-Methylimidazolium Tricyanomethanide
What sets 1-hexyl-3-methylimidazolium tricyanomethanide apart from these similar compounds is its specific combination of low viscosity and high gas solubility capacity. This makes it particularly suitable for applications in gas separation and storage technologies. Furthermore, its corrosion inhibition properties are enhanced by the unique structure of the tricyanomethanide anion, which may provide additional stability compared to other ionic liquids.








